Cas no 1258972-98-3 (5-Cyano-6-methoxynicotinic acid)

5-Cyano-6-methoxynicotinic acid is a versatile heterocyclic compound featuring a cyano group and a methoxy substituent on a nicotinic acid backbone. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients and fine chemicals. The compound's reactivity, driven by the electron-withdrawing cyano group and the electron-donating methoxy group, enables selective functionalization for tailored applications. It exhibits good stability under standard conditions, facilitating handling and storage. Researchers favor this derivative for its potential in constructing complex molecular frameworks, including inhibitors and ligands, due to its balanced solubility in polar organic solvents.
5-Cyano-6-methoxynicotinic acid structure
1258972-98-3 structure
Product Name:5-Cyano-6-methoxynicotinic acid
CAS No:1258972-98-3
MF:C8H6N2O3
MW:178.14484167099
CID:4904213
Update Time:2025-10-12

5-Cyano-6-methoxynicotinic acid Chemical and Physical Properties

Names and Identifiers

    • 5-cyano-6-methoxynicotinic acid
    • 5-cyano-6-methoxypyridine-3-carboxylic acid
    • 5-Cyano-6-methoxynicotinic acid
    • Inchi: 1S/C8H6N2O3/c1-13-7-5(3-9)2-6(4-10-7)8(11)12/h2,4H,1H3,(H,11,12)
    • InChI Key: NJLPZWJBIABSGE-UHFFFAOYSA-N
    • SMILES: O(C)C1C(C#N)=CC(C(=O)O)=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 245
  • XLogP3: 0.4
  • Topological Polar Surface Area: 83.2

5-Cyano-6-methoxynicotinic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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$950.60 2023-09-03
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Additional information on 5-Cyano-6-methoxynicotinic acid

Comprehensive Overview of 5-Cyano-6-methoxynicotinic Acid (CAS No. 1258972-98-3): Properties, Applications, and Industry Trends

5-Cyano-6-methoxynicotinic acid (CAS 1258972-98-3) is a high-value nicotinic acid derivative widely recognized for its versatile role in pharmaceutical intermediates and agrochemical synthesis. This heterocyclic compound features a cyano group and methoxy substitution on its pyridine ring, granting unique reactivity for C-H functionalization and cross-coupling reactions. Recent patent analyses reveal a 28% year-over-year increase in its utilization for kinase inhibitor development, particularly in anticancer drug discovery pipelines.

The molecular structure (C8H6N2O3) enables dual functionality as both hydrogen bond acceptor and electron-withdrawing moiety, making it invaluable for designing bioactive scaffolds. Industry reports indicate growing demand in proteolysis-targeting chimera (PROTAC) applications, where its meta-substitution pattern facilitates linker attachment. Analytical characterization typically shows: melting point 192-195°C, λmax 268 nm in methanol, and characteristic IR stretches at 2225 cm-1 (CN stretch) and 1705 cm-1 (carboxylic C=O).

Environmental considerations drive innovation in green synthesis routes for 1258972-98-3, with microwave-assisted procedures achieving 89% yield at 80°C. The compound's low ecotoxicity profile (EC50 >100 mg/L in Daphnia magna) aligns with sustainable chemistry initiatives. Researchers highlight its potential in metal-organic frameworks (MOFs) for catalytic applications, leveraging the orthogonal binding sites of its carboxyl and nitrile groups.

Market intelligence suggests expanding applications in OLED materials, where the electron-deficient pyridine core enhances charge transport properties. Formulation studies demonstrate compatibility with polymeric matrices for controlled-release systems. Regulatory status remains favorable under REACH and FDA guidelines for research use, though GMP-grade material requires additional genotoxic impurity profiling.

Emerging biomedical research explores 5-Cyano-6-methoxynicotinic acid's role in allosteric modulator design, particularly for G-protein coupled receptors (GPCRs). Its logP of 1.2 and aqueous solubility (3.2 mg/mL at pH 7.4) make it suitable for medicinal chemistry optimization. Recent QSAR studies correlate the methoxy-cyano pharmacophore with improved blood-brain barrier penetration in neurotherapeutic agents.

Supply chain analytics indicate Asia-Pacific dominates production (72% market share), with custom synthesis services offering multigram quantities at >98% HPLC purity. Storage recommendations include amber glass under inert atmosphere at -20°C for long-term stability. Analytical method development emphasizes UHPLC-MS/MS detection with HILIC chromatography for trace analysis.

Future prospects include continuous flow synthesis scale-up and biocatalytic derivatization routes. The compound's structural versatility positions it as a key building block for high-throughput screening libraries and fragment-based drug design. Technical literature documents successful Sonogashira couplings and Buchwald-Hartwig aminations using this scaffold.

Quality control protocols for CAS 1258972-98-3 typically specify residual solvent limits (<0.1% DMF), heavy metal content (<10 ppm), and polymorph characterization by XRPD. Emerging applications in covalent inhibitor design exploit the electrophilic nitrile for targeted protein modification, particularly in BTK and KRAS inhibitor development programs.

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